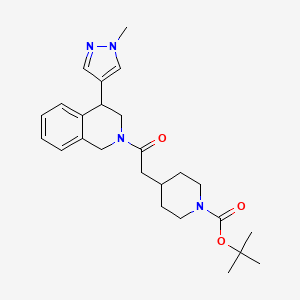![molecular formula C18H18BrN5O B2999906 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline CAS No. 2380034-69-3](/img/structure/B2999906.png)
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline, also known as BPIQ, is a chemical compound that has gained interest due to its potential applications in scientific research. BPIQ is a quinoxaline derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline's mechanism of action is not fully understood. However, it has been shown to interact with lysosomes and induce apoptosis in cancer cells. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has also been shown to bind to the dopamine D2 receptor and modulate its function.
Biochemical and Physiological Effects:
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been shown to selectively accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to the release of lysosomal enzymes and induction of apoptosis in cancer cells. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has also been shown to bind to the dopamine D2 receptor and modulate its function, leading to changes in intracellular signaling pathways.
实验室实验的优点和局限性
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has several advantages for lab experiments, including its ability to selectively accumulate in lysosomes and emit fluorescence, making it a useful tool for imaging lysosomes. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline also exhibits anticancer activity, making it a potential therapeutic agent. However, 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline's mechanism of action is not fully understood, and its toxicity and pharmacokinetics need to be further studied.
未来方向
For 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline research include studying its toxicity and pharmacokinetics, identifying its molecular targets, and developing it as a potential therapeutic agent for cancer. Additionally, 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline's potential applications in imaging other cellular organelles and studying other G protein-coupled receptors should be explored.
合成方法
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-chloro-3-(5-bromopyrimidin-2-yl)quinoxaline with 3-(piperidin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-chloro-3-(5-bromopyrimidin-2-yl)quinoxaline with piperidine in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 2-bromo-3-(5-bromopyrimidin-2-yl)quinoxaline with 3-(piperidin-1-yl)phenyltin in the presence of a palladium catalyst.
科学研究应用
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been used in various scientific research applications, including as a fluorescent probe for imaging lysosomes, as a potential anticancer agent, and as a tool to study the function of G protein-coupled receptors. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been shown to selectively accumulate in lysosomes and emit fluorescence upon excitation, making it a useful tool for imaging lysosomes. 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline has been used to study the function of G protein-coupled receptors, specifically the dopamine D2 receptor.
属性
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c19-14-8-21-18(22-9-14)25-12-13-4-3-7-24(11-13)17-10-20-15-5-1-2-6-16(15)23-17/h1-2,5-6,8-10,13H,3-4,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFXHDRPBYSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)COC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)
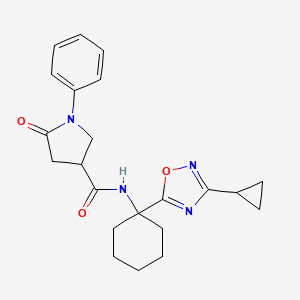
![7-(3-chloro-2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2999825.png)
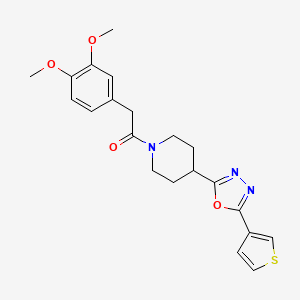

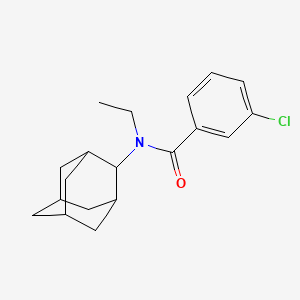
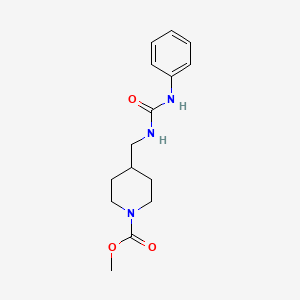

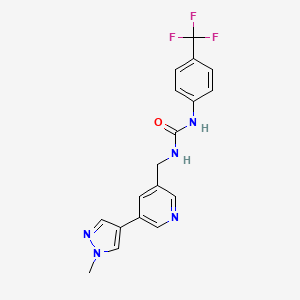

![4-{[Cyano(3-ethylphenyl)amino]methyl}-3-nitrobenzamide](/img/structure/B2999839.png)
![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/no-structure.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)
